

Analysis of reaction kinetics for 5-Bromo-1,3-dihydroisobenzofuran coupling reactions

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Compound of Interest

Compound Name: 5-Bromo-1,3-dihydroisobenzofuran

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An In-Depth Guide to the Reaction Kinetics of **5-Bromo-1,3-dihydroisobenzofuran** Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Catalytic Systems and Kinetic Profiles

The **5-bromo-1,3-dihydroisobenzofuran** scaffold is a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its functionalization via palladium-catalyzed cross-coupling reactions is a critical step in the development of novel compounds. Understanding the reaction kinetics of these transformations is paramount for optimizing reaction conditions, maximizing yields, ensuring scalability, and ultimately accelerating the drug development pipeline.

This guide provides a comparative analysis of the reaction kinetics for several key palladium-catalyzed coupling reactions involving **5-Bromo-1,3-dihydroisobenzofuran**. While specific kinetic data for this exact substrate is limited in published literature, this guide draws upon extensive data from structurally analogous aryl bromides to provide a reliable framework for catalyst selection, reaction optimization, and kinetic analysis.^{[1][2]} We will explore the mechanistic underpinnings of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, offering insights into the factors that govern their reaction rates.

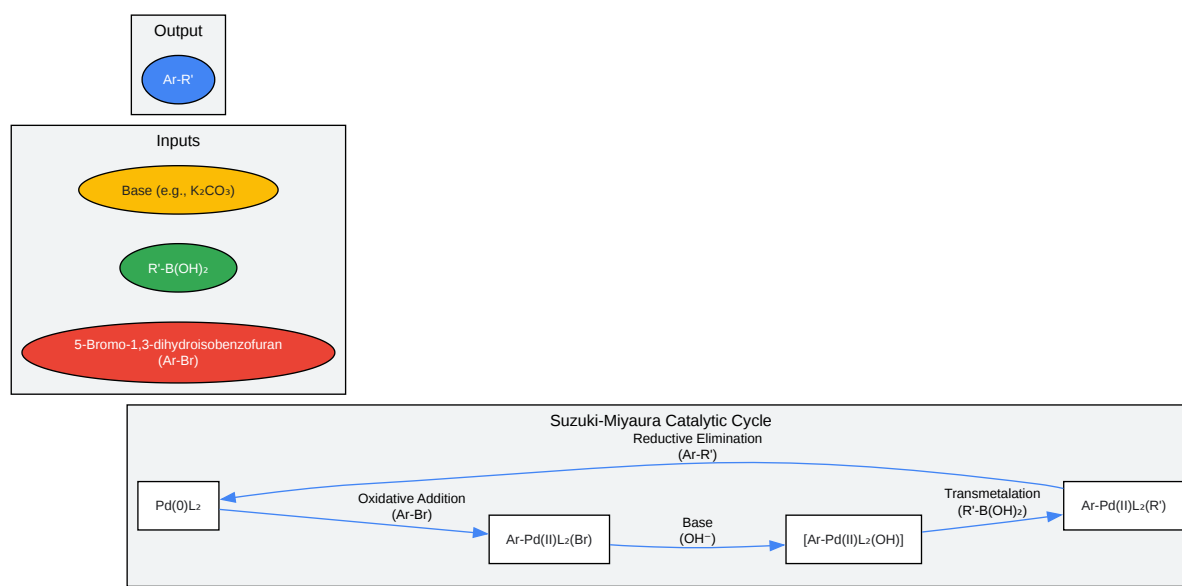
Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in creating carbon-carbon bonds with high efficiency and broad functional group tolerance.[3][4] It is frequently the go-to method for coupling aryl halides with boronic acids or their derivatives.[5]

Mechanistic Insights and Kinetic Profile

The catalytic cycle of the Suzuki reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

- **Oxidative Addition:** A Pd(0) catalyst inserts into the carbon-bromine bond of **5-Bromo-1,3-dihydroisobenzofuran**. This step is often the rate-determining step of the entire cycle.[7][8] The electron density of the aryl bromide and the steric and electronic properties of the phosphine ligand on the palladium catalyst critically influence the rate of this step.
- **Transmetalation:** The organic group from the boronic acid derivative is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[5][6]
- **Reductive Elimination:** The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[6]



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Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Performance Comparison for Aryl Bromides

The choice of catalyst and ligand is critical for achieving high yields and favorable kinetics. Palladium catalysts combined with bulky, electron-rich phosphine ligands are often most effective.^[1]

Catalyst / Precatalyst	Ligand	Base	Solvent	Temp. (°C)	Time (h)	Typical Yield (%)	Notes
Pd(dppf)Cl ₂	dppf	K ₂ CO ₃	Dimethoxyethane	80	2	>90	High yield and short reaction time for analogous bromo-substrates. [3] [9]
Pd(PPh ₃) ₄	PPh ₃	K ₂ CO ₃	Toluene/H ₂ O	100	12-24	75-92	A classic catalyst, often requiring longer reaction times. [10] [11]
Pd(OAc) ₂	SPhos	K ₃ PO ₄	Dioxane/H ₂ O	60-80	6-18	>90	Effective for sterically hindered or electron-deficient aryl bromides. [12]
NiCl ₂ (PCy ₃) ₂	PCy ₃	K ₃ PO ₄	t-Amyl alcohol	100	12	85-95	A cost-effective nickel-based

alternative with good potential.
[3][13]

Experimental Protocol: Suzuki-Miyaura Coupling & Kinetic Analysis

This generalized protocol can be adapted for **5-Bromo-1,3-dihydroisobenzofuran**.

- **Reaction Setup:** In an oven-dried Schlenk flask under an argon atmosphere, combine **5-Bromo-1,3-dihydroisobenzofuran** (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K_2CO_3 (2.0 equiv.).[10]
- **Catalyst Addition:** Add the palladium catalyst (e.g., $Pd(dppf)Cl_2$, 3 mol%) to the flask.[10]
- **Solvent Addition:** Add anhydrous, degassed solvent (e.g., dimethoxyethane) via syringe.[1]
- **Reaction Execution:** Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.[9]
- **Kinetic Monitoring:** At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 min), carefully withdraw a small aliquot (~50 μ L) from the reaction mixture using a syringe.
- **Quenching:** Immediately quench the aliquot in a vial containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) dissolved in a suitable solvent (e.g., $CDCl_3$ for NMR or a mobile phase component for HPLC).[14]
- **Analysis:** Analyze the quenched samples by GC, HPLC, or 1H NMR to determine the concentration of the starting material, product, and any intermediates over time.
- **Work-up (Post-Reaction):** After completion, cool the reaction, partition the residue between ethyl acetate and water, separate the organic layer, wash with brine, dry over $MgSO_4$, and concentrate. Purify the product by flash chromatography.[1]

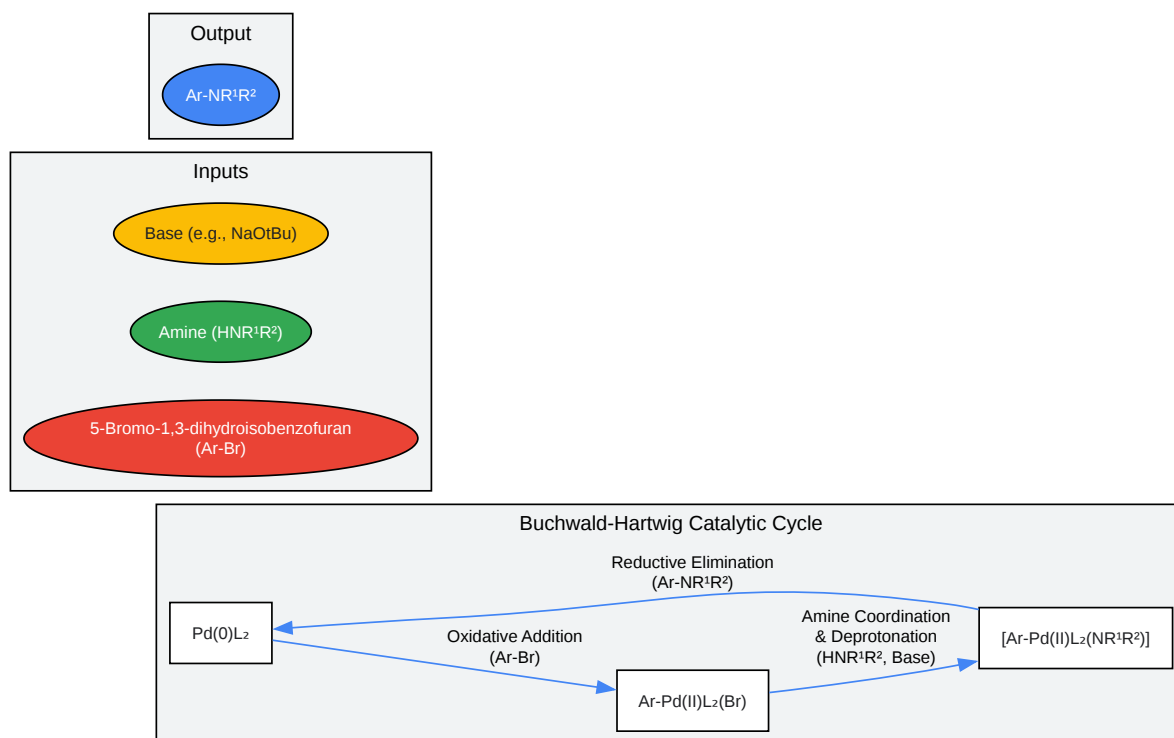
Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.^{[15][16]} It allows for the coupling of aryl halides with a wide variety of primary and secondary amines, often under milder conditions than traditional methods.^[17]

Mechanistic Insights and Kinetic Profile

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.^[15]

- **Oxidative Addition:** A Pd(0) species adds to the aryl bromide, forming a Pd(II) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides. For aryl bromides, subsequent steps can also influence the overall rate.
- **Amine Coordination & Deprotonation:** The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex. The strength of the base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.^[17]
- **Reductive Elimination:** The C-N bond is formed as the product is eliminated from the palladium, regenerating the Pd(0) catalyst. The steric bulk of the ligand and the amine can significantly affect the rate of this final step.



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Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Catalyst Performance Comparison for Aryl Bromides

Modern catalyst systems for C-N coupling often employ bulky, electron-rich biarylphosphine ligands that facilitate both the oxidative addition and reductive elimination steps.^[14]

Catalyst / Precatalyst	Ligand	Base	Solvent	Temp. (°C)	Time (h)	Typical Yield (%)	Notes
$\text{Pd}_2(\text{dba})_3$	XPhos	K_3PO_4	t-BuOH	110	4-24	>90	Broad scope for primary and secondary amines.
$\text{Pd}(\text{OAc})_2$	RuPhos	Cs_2CO_3	Toluene	100	4-24	>90	Excellent for coupling with challenging or hindered amines.
GPhos-supported (P1)	GPhos	NaOTMS	THF	50-70	3	>85	Effective for base-sensitive five-membered heterocyclic halides. [18]

Experimental Protocol: Buchwald-Hartwig Amination & Kinetic Analysis

- Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), the appropriate ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K_3PO_4 , 1.5 equiv.).

- **Reagent Addition:** Add **5-Bromo-1,3-dihydroisobenzofuran** (1.0 equiv.) and seal the vial. Remove from the glovebox.
- **Solvent and Amine Addition:** Add anhydrous, degassed solvent (e.g., t-BuOH) followed by the amine (1.2 equiv.) via syringe.[\[11\]](#)
- **Reaction Execution:** Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 110 °C).
- **Kinetic Monitoring & Analysis:** Follow the procedure outlined in the Suzuki reaction section (steps 5-7) to collect and analyze time-point data.

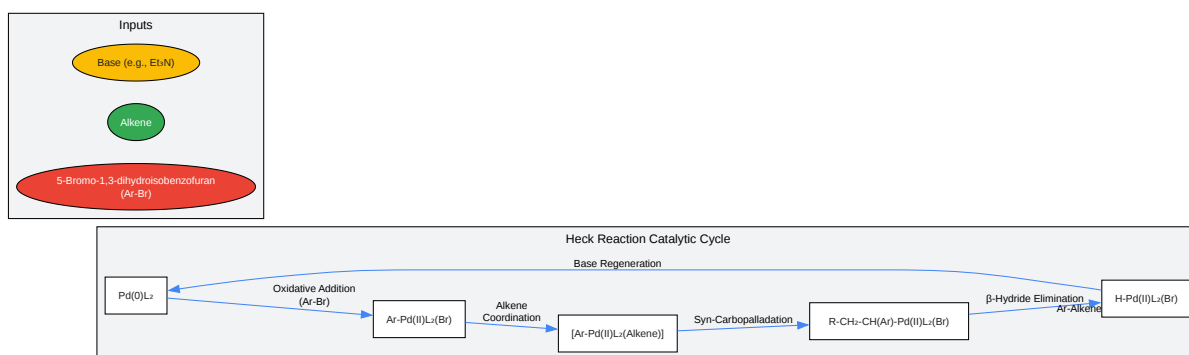
Heck Reaction: Olefin Functionalization

The Heck (or Mizoroki-Heck) reaction is a powerful tool for forming C-C bonds by coupling aryl halides with alkenes.[\[19\]](#)[\[20\]](#) This reaction is instrumental in synthesizing substituted alkenes, which are key intermediates in pharmaceuticals and materials.[\[21\]](#)[\[22\]](#)

Mechanistic Insights and Kinetic Profile

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[\[19\]](#)[\[23\]](#)

- **Oxidative Addition:** Pd(0) inserts into the C-Br bond. This step is generally considered the rate-determining step of the catalytic cycle.[\[23\]](#) The reactivity order for the halide is I > OTf > Br > Cl.[\[24\]](#)
- **Olefin Coordination and Insertion:** The alkene coordinates to the palladium(II) complex and then inserts into the Pd-C bond in a syn-addition.
- **β -Hydride Elimination:** A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the substituted alkene product and a palladium-hydride species. This step dictates the regioselectivity and stereoselectivity (typically trans) of the product.[\[23\]](#)
- **Base Regeneration:** A base regenerates the active Pd(0) catalyst from the palladium-hydride complex.[\[23\]](#)



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Figure 3: Catalytic cycle of the Heck-Mizoroki reaction.

Catalyst Performance Comparison for Aryl Bromides

Phosphine-free catalyst systems or those with robust phosphine ligands are common. The choice of base and solvent is also critical to the reaction's success.

Catalyst / Precatalyst	Ligand	Base	Solvent	Temp. (°C)	Time (h)	Typical Yield (%)	Notes
Pd(OAc) ₂	P(o-tolyl) ₃	Et ₃ N	Acetonitrile	100	4-16	70-90	Classic conditions, effective for activated alkenes.
Pd(PPh ₃) ₄	PPh ₃	K ₂ CO ₃	DMF	120	12-24	60-85	Can be used but may require higher temperatures. [22]
PdCl ₂ (dppf)	dppf	NaOAc	NMP	100-140	6-18	>80	A more robust catalyst system for less reactive substrates.

Experimental Protocol: Heck Reaction & Kinetic Analysis

- Reaction Setup: To a Schlenk tube, add **5-Bromo-1,3-dihydroisobenzofuran** (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the base (e.g., Et₃N, 2.0 equiv.).[\[22\]](#)
- Inert Atmosphere: Evacuate and backfill the tube with argon three times.

- **Reagent Addition:** Add the anhydrous solvent (e.g., DMF) and the alkene (1.2 equiv.) via syringe.
- **Reaction Execution:** Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
- **Kinetic Monitoring & Analysis:** Follow the procedure outlined in the Suzuki reaction section (steps 5-7) to collect and analyze time-point data.

Sonogashira Coupling: Introducing Alkynes

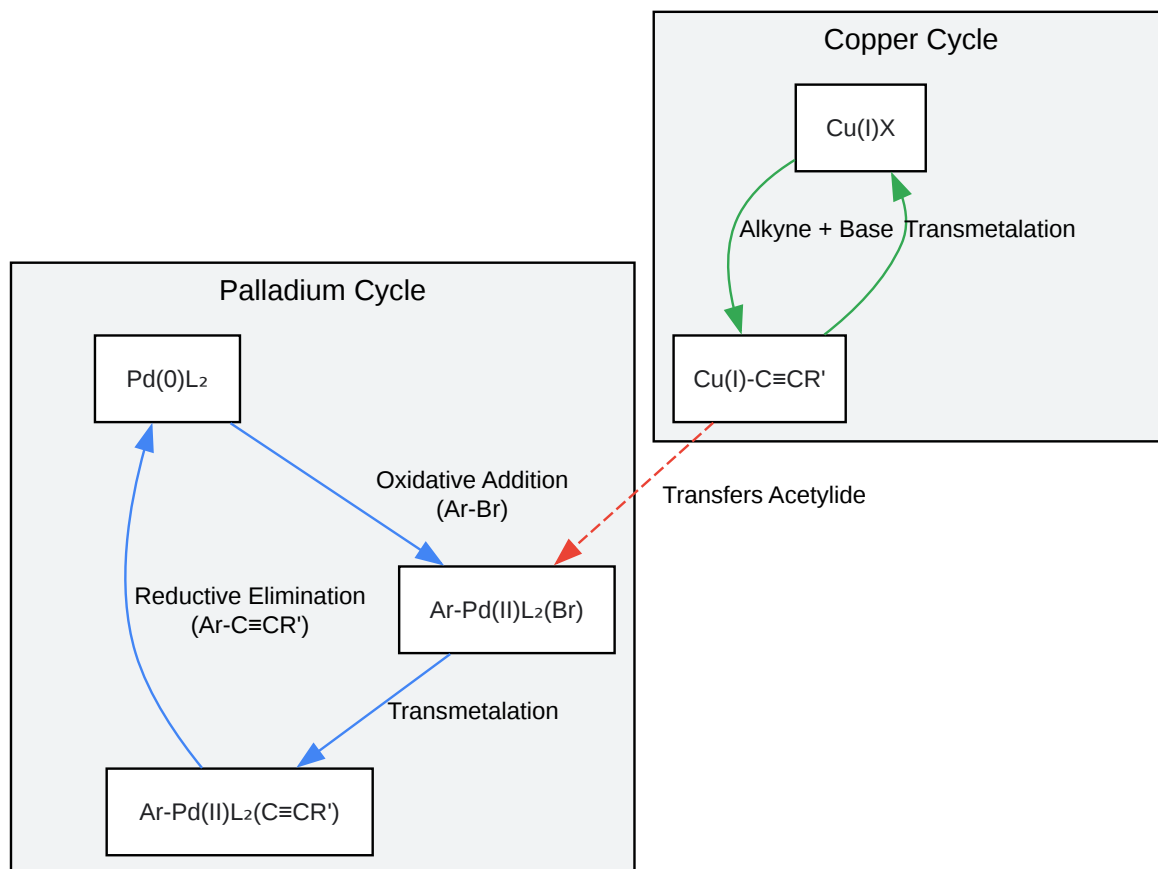
The Sonogashira reaction is the most widely used method for coupling terminal alkynes with aryl or vinyl halides.^[25] This reaction, co-catalyzed by palladium and copper(I), is invaluable for synthesizing conjugated enynes and arylalkynes.^[26]

Mechanistic Insights and Kinetic Profile

The Sonogashira reaction involves two interconnected catalytic cycles.

- **Palladium Cycle:** Similar to other cross-coupling reactions, it begins with the oxidative addition of the aryl bromide to a Pd(0) center. This is followed by transmetalation from the copper acetylide and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.
- **Copper Cycle:** The copper(I) catalyst reacts with the terminal alkyne in the presence of a base to form a more reactive copper(I) acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex.

The oxidative addition to the palladium center is often the rate-determining step. Copper-free versions of the Sonogashira reaction exist, but they often require different conditions to facilitate the transmetalation.^[27]



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Figure 4: Interconnected catalytic cycles of the Sonogashira reaction.

Catalyst Performance Comparison for Aryl Bromides

The classic catalyst system involves a palladium source, a copper(I) co-catalyst, a phosphine ligand, and an amine base.

Catalyst / Precatalyst	Co-catalyst	Base	Solvent	Temp. (°C)	Time (h)	Typical Yield (%)	Notes
$\text{PdCl}_2(\text{PPh}_3)_2$	CuI	Et_3N	THF	25-65	2-12	>85	The classic, highly reliable Sonogashira conditions. [28]
$\text{Pd}(\text{PPh}_3)_4$	CuI	$i\text{-Pr}_2\text{NH}$	Toluene	50-80	4-18	>80	Another common and effective catalyst system.
$\text{PdCl}_2(\text{dppe})$	CuI	Et_3N	THF	60-100	2-8	>90	Useful for more complex or less reactive substrates. [25]

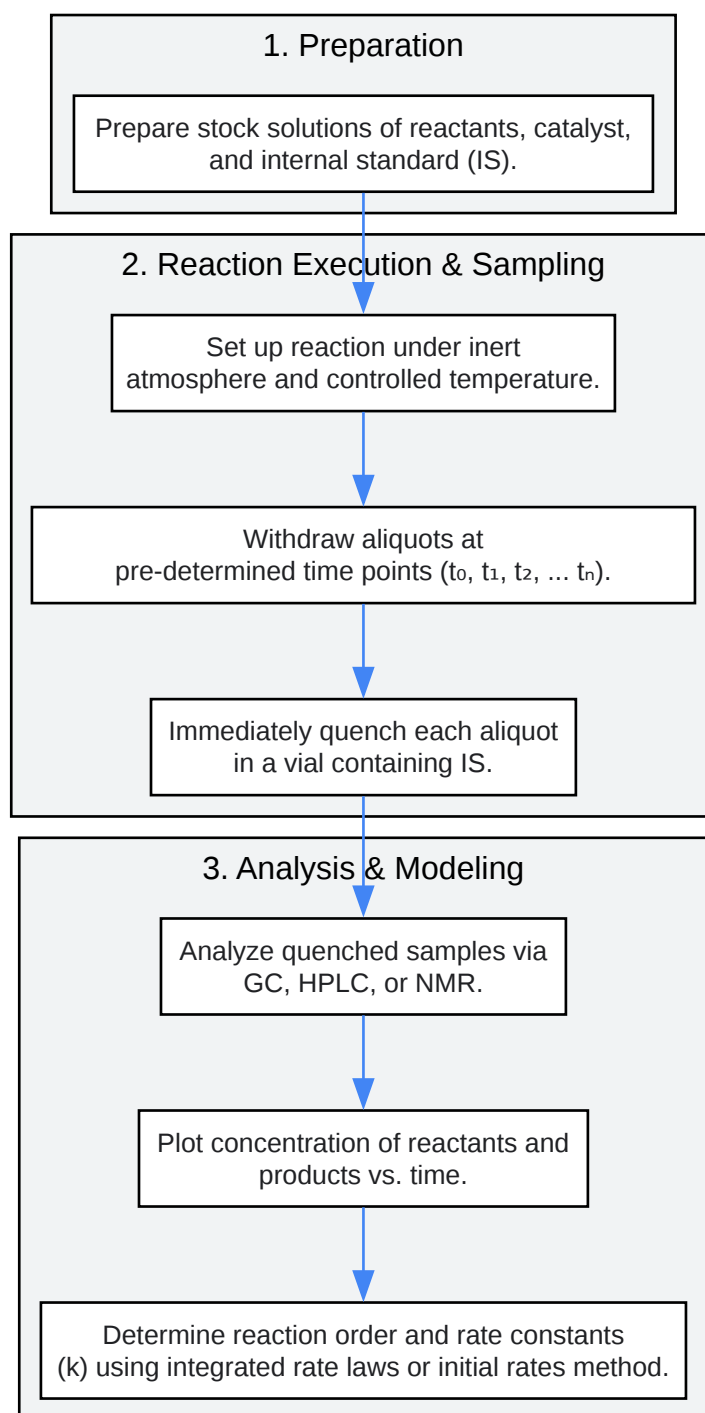
Experimental Protocol: Sonogashira Coupling & Kinetic Analysis

- Reaction Setup: In a dry Schlenk flask under argon, dissolve **5-Bromo-1,3-dihydroisobenzofuran** (1.0 equiv.) in an anhydrous amine base solvent (e.g., triethylamine) or a solvent mixture (e.g., THF/ Et_3N).[\[28\]](#)
- Catalyst Addition: Add the palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, 2-5 mol%) and the copper(I) iodide co-catalyst (1-5 mol%).

- Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise via syringe.
- Reaction Execution: Stir the mixture at room temperature or heat gently (e.g., 50 °C) as required.
- Kinetic Monitoring & Analysis: Follow the procedure outlined in the Suzuki reaction section (steps 5-7) to collect and analyze time-point data.

General Workflow for Kinetic Analysis

A systematic approach is essential for obtaining reliable kinetic data. The following workflow provides a self-validating system for analyzing the kinetics of any of the coupling reactions described.



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Figure 5: A generalized experimental workflow for reaction kinetic analysis.

Conclusion

The functionalization of **5-Bromo-1,3-dihydroisobenzofuran** is achievable through a variety of robust palladium-catalyzed cross-coupling reactions. The choice of reaction—Suzuki-Miyaura for C-C, Buchwald-Hartwig for C-N, Heck for C=C, or Sonogashira for C≡C bond formation—will depend on the desired synthetic target.

For all these transformations, the kinetics are fundamentally governed by the efficiency of the catalytic cycle, with the oxidative addition of the C-Br bond to the Pd(0) center often being the rate-determining step. The reaction rate can be significantly modulated by the judicious selection of the palladium catalyst, phosphine ligand, base, and solvent system. By applying the comparative data and kinetic analysis protocols detailed in this guide, researchers can develop a deeper understanding of these reactions, leading to the rational optimization of conditions, improved efficiency, and the successful synthesis of novel molecules for drug discovery and materials science.

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